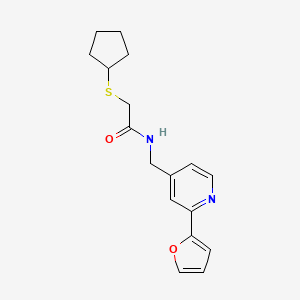

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Beschreibung

2-(Cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a cyclopentylthio group and a hybrid heterocyclic system (furan-pyridine). The compound’s structure includes:

- Acetamide backbone: A common motif in medicinal chemistry, often linked to bioactivity.

- Cyclopentylthio group: A sulfur-containing substituent that may enhance lipophilicity and metabolic stability.

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POROORYXVWJFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related acetamide derivatives from the evidence. Key distinctions in substituents, pharmacological relevance, and synthesis are highlighted.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The target compound uniquely combines a cyclopentylthio group and furan-pyridine system, distinguishing it from USP compounds (e.g., dimethylamino-furan or pyrimidine-thioether groups).

Pharmacological Implications: USP compounds are linked to ranitidine (H₂ antagonist) as impurities or intermediates, suggesting shared synthetic pathways but divergent therapeutic roles . The target’s cyclopentylthio group may confer greater metabolic stability compared to smaller thioethers (e.g., dimethylamino-thioethers in USP compounds), a critical factor in drug design.

Synthesis Strategies :

- The target compound likely employs a nucleophilic substitution reaction between a cyclopentanethiol and a chloroacetamide precursor, analogous to ’s method for pyrimidine-thioether synthesis .

- In contrast, USP compounds derive from ranitidine’s synthetic pathway, involving nitroethenediamine and thioether polymerization .

Biologische Aktivität

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentylthio group, a furan ring, and a pyridine ring. Its IUPAC name is 2-cyclopentylsulfanyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide. The molecular formula is , with a molecular weight of 320.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly ion channels and receptors involved in pain signaling pathways. Notably, it has been studied as an antagonist of the transient receptor potential vanilloid 1 (TRPV1), which plays a crucial role in nociception.

TRPV1 Antagonism

Research indicates that this compound exhibits potent antagonistic effects on TRPV1, which is activated by capsaicin and is involved in the sensation of pain. Studies show that it can block capsaicin-induced hypothermia in animal models, suggesting its potential as an analgesic agent. The binding interactions at the TRPV1 receptor involve hydrophobic interactions with specific amino acids, enhancing its efficacy as an antagonist.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Variations in the cyclopentylthio group and the furan-pyridine moiety have been explored to enhance potency and selectivity against TRPV1.

| Modification | Effect on Activity |

|---|---|

| Cyclopentylthio group | Enhances hydrophobic interactions with TRPV1 |

| Furan ring substitutions | Modulates receptor binding affinity |

| Pyridine ring modifications | Alters pharmacokinetic properties |

Case Studies

Several studies have investigated the biological activity of this compound:

- Pain Models : In a neuropathic pain model, this compound demonstrated significant anti-allodynic effects, with an effective dose (ED50) indicating strong analgesic properties. The compound was shown to reduce pain responses significantly compared to control groups.

- In Vitro Studies : In vitro assays indicated that the compound effectively inhibits TRPV1 activation by capsaicin, with IC50 values in the nanomolar range. This suggests a high potency for blocking pain pathways mediated by this receptor.

- Molecular Docking Studies : Computational studies involving docking simulations have elucidated the binding mode of the compound at the TRPV1 receptor, confirming its potential for therapeutic applications in pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.